Cas no 8006-08-4 (ergotinine)

ergotinine structure
Nome del prodotto:ergotinine
ergotinine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ergotoxinine (9CI)
- J6AIY5049X
- Ergotoxinine
- Ergotinine
- CID 131750167
- UNII-J6AIY5049X
- 8006-08-4
- ergotinine
-
- Inchi: 1S/C35H39N5O5.C32H41N5O5.C31H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41);6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t23?,27-,28+,29+,34-,35+;20?,24-,25+,26+,31-,32+;19?,23-,24+,26+,30-,31+/m111/s1
- Chiave InChI: QOTUIZVGUVLMNQ-GJLSPIEVSA-N
- Sorrisi: O1[C@](C(C)C)(C(N2[C@@H](C(C)C)C(N3CCC[C@H]3[C@]12O)=O)=O)NC(C1C=C2C3C=CC=C4C=3C(=CN4)C[C@H]2N(C)C1)=O.O1[C@](C(C)C)(C(N2[C@@H](CC(C)C)C(N3CCC[C@H]3[C@]12O)=O)=O)NC(C1C=C2C3C=CC=C4C=3C(=CN4)C[C@H]2N(C)C1)=O.O1[C@](C(C)C)(C(N2[C@@H](CC3C=CC=CC=3)C(N3CCC[C@H]3[C@]12O)=O)=O)NC(C1C=C2C3C=CC=C4C=3C(=CN4)C[C@H]2N(C)C1)=O
Proprietà calcolate
- Massa esatta: 1746.90436298g/mol
- Massa monoisotopica: 1745.90100815g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 128
- Conta legami ruotabili: 14
- Complessità: 3630
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 355
Proprietà sperimentali
- Punto di fusione: 229° with decompn
- Rotazione specifica: D20 +365° (c = 0.35 in chloroform)
ergotinine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:1544
- Classe di pericolo:6.1(b)
- PackingGroup:III
ergotinine Letteratura correlata
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
8006-08-4 (ergotinine) Prodotti correlati
- 2228799-66-2(2-hydroxy-2-methyl-3-(1,3-thiazol-4-yl)propanoic acid)
- 22859-57-0(PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL-)
- 2173997-15-2(2-(4-azidopiperidin-1-yl)methyl-1,3-thiazole-4-carboxylic acid)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 923107-97-5(4-5-(2-fluorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid)
- 2034400-88-7(1-(4-methoxythian-4-yl)methyl-3-(thiophen-2-yl)methylurea)
- 1806815-07-5(5-Amino-2-bromo-4-(difluoromethyl)pyridine-3-acetic acid)
- 1261665-51-3(2,2',3',4',5',6'-Hexafluorobiphenyl-3-carboxylic acid amide)
- 2138133-38-5(N-(4-ethynylphenyl)propane-1-sulfonamide)
- 1710675-48-1(3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
